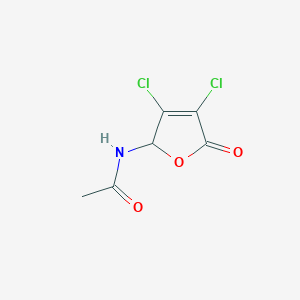
4-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(氯甲基)-3-甲基-1-(2,2,2-三氟乙基)-1H-吡唑是一种杂环化合物,包含一个被氯甲基、甲基和三氟乙基取代的吡唑环。
准备方法
合成路线和反应条件
4-(氯甲基)-3-甲基-1-(2,2,2-三氟乙基)-1H-吡唑的合成通常涉及在受控条件下使3-甲基-1-(2,2,2-三氟乙基)-1H-吡唑与氯甲基化试剂反应。这种合成中常用的试剂包括在路易斯酸催化剂(如氯化铝)存在下使用氯甲基甲醚或氯甲基乙醚。反应通常在低温下进行,以防止副反应发生,并确保产物的产率和纯度高。
工业生产方法
这种化合物的工业生产可能涉及连续流工艺,以提高效率和可扩展性。使用自动化反应器和精确控制反应参数(如温度、压力和试剂浓度)可以导致一致且高质量的4-(氯甲基)-3-甲基-1-(2,2,2-三氟乙基)-1H-吡唑生产。
化学反应分析
反应类型
4-(氯甲基)-3-甲基-1-(2,2,2-三氟乙基)-1H-吡唑可以进行各种化学反应,包括:
取代反应: 氯甲基可以被亲核试剂(如胺、硫醇或醇)取代,形成相应的衍生物。
氧化反应: 甲基可以用氧化剂(如高锰酸钾或三氧化铬)氧化成羧酸或醛。
还原反应: 三氟乙基可以用还原剂(如氢化铝锂)还原成乙基衍生物。
常用试剂和条件
取代: 在室温下,在碱(如氢氧化钠)存在下使用亲核试剂(例如,胺、硫醇)。
氧化: 在升高的温度下,在酸性或碱性介质中使用高锰酸钾或三氧化铬。
还原: 在低温下,在无水乙醚中使用氢化铝锂。
主要产物
取代: 用各种官能团取代氯甲基的衍生物。
氧化: 羧酸或醛。
还原: 乙基衍生物。
科学研究应用
4-(氯甲基)-3-甲基-1-(2,2,2-三氟乙基)-1H-吡唑在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建单元,并用作各种有机反应的试剂。
生物学: 研究其作为具有抗菌、抗真菌或抗癌特性的生物活性化合物的潜力。
医学: 探索其在药物开发中的潜在用途,特别是在设计具有改进的药代动力学和药效学特性的分子方面。
工业: 用于开发具有独特性能的新材料,例如增强稳定性、反应性或选择性。
作用机制
4-(氯甲基)-3-甲基-1-(2,2,2-三氟乙基)-1H-吡唑的作用机制取决于其具体的应用。在生物系统中,它可能与分子靶标(如酶、受体或核酸)相互作用,从而导致特定途径的抑制或激活。三氟乙基可以增强化合物的亲脂性,使其更容易穿过细胞膜并与细胞内靶标相互作用。
相似化合物的比较
类似化合物
4-(氯甲基)-3-甲基-1H-吡唑: 缺乏三氟乙基,这可能导致不同的化学和生物学性质。
3-甲基-1-(2,2,2-三氟乙基)-1H-吡唑:
4-(氯甲基)-1-(2,2,2-三氟乙基)-1H-吡唑: 缺乏甲基,这可能影响其稳定性和反应性。
独特性
4-(氯甲基)-3-甲基-1-(2,2,2-三氟乙基)-1H-吡唑之所以独特,是因为它在吡唑环上同时存在所有三种取代基(氯甲基、甲基和三氟乙基)。这种取代基的组合赋予了独特的化学性质,例如增强的反应性和稳定性,使其成为研究和工业中各种应用的宝贵化合物。
属性
分子式 |
C7H8ClF3N2 |
|---|---|
分子量 |
212.60 g/mol |
IUPAC 名称 |
4-(chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole |
InChI |
InChI=1S/C7H8ClF3N2/c1-5-6(2-8)3-13(12-5)4-7(9,10)11/h3H,2,4H2,1H3 |
InChI 键 |
NHEOBBVSPQANRZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1CCl)CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12459135.png)

![6-Amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12459143.png)
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B12459146.png)
![N-(4-{[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]amino}-3-cyano-7-ethoxyquinolin-6-yl)-3-(1-methylpyrrolidin-2-yl)prop-2-enamide; bis(butenedioic acid)](/img/structure/B12459151.png)
![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459155.png)
![4-chloro-N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B12459161.png)
![Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12459165.png)
![5-[(E)-(3-chloro-4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B12459167.png)
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B12459176.png)


![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B12459199.png)
![4-(Chloromethyl)-1'-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}spiro[1,3-dioxolane-2,3'-indol]-2'-one](/img/structure/B12459200.png)
